3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The compound designation begins with the propanoic acid side chain, which serves as the principal functional group, followed by the elaboration of the fused ring system. The furochromenone core is designated as 7H-furo[3,2-g]chromen, indicating the specific fusion pattern between the furan and chromene rings.
The molecular formula C19H20O5 establishes the compound's elemental composition, with a molecular weight of 328.4 grams per mole. The systematic name reflects the presence of multiple substituents on the core framework: a tert-butyl group at position 3 of the furan ring, a methyl group at position 5 of the chromene system, and a ketone functionality at position 7. The propanoic acid side chain is attached at position 6, creating a comprehensive substitution pattern that influences the molecule's three-dimensional conformation and chemical reactivity.
The compound belongs to the broader chemical classification of furocoumarins, which are tricyclic heterocyclic compounds characterized by the fusion of furan and coumarin moieties. Within this classification, the specific arrangement represents a linear furocoumarin derivative, distinguished from angular isomers by the fusion pattern of the constituent rings. The presence of the carboxylic acid functionality further classifies this compound as a carboxylic acid derivative of the furocoumarin family.
Molecular Architecture Analysis: Furochromenone Core Modifications
The molecular architecture of this compound centers on the distinctive furochromenone core, which represents a sophisticated example of heterocyclic ring fusion. The chromene portion of the molecule forms a six-membered ring containing one oxygen atom, while the furan component contributes a five-membered ring with its own oxygen heteroatom. This bicyclic arrangement creates a rigid planar framework that serves as the foundation for additional substituent groups.
The tert-butyl substituent at position 3 introduces significant steric bulk to the molecular framework, influencing both the compound's conformation and its potential biological interactions. This branched alkyl group, with its three methyl groups attached to a quaternary carbon center, creates a spherical volume of occupation that may restrict molecular rotation and affect binding interactions with biological targets. The strategic placement of this group on the furan ring ensures minimal interference with the core aromatic system while maximizing its steric influence.
The methyl group at position 5 provides additional structural modification to the chromene ring system. This smaller substituent contributes to the overall lipophilicity of the molecule while maintaining the planarity of the aromatic system. The ketone functionality at position 7 represents a crucial structural feature that participates in the lactone ring closure characteristic of coumarin derivatives, establishing the essential γ-lactone moiety that defines the coumarin pharmacophore.
The propanoic acid side chain at position 6 extends from the core structure, providing both flexibility and polar functionality to the otherwise largely hydrophobic molecule. This three-carbon chain terminates in a carboxylic acid group, introducing hydrogen bonding capabilities and pH-dependent ionization behavior that significantly influences the compound's solubility and biological activity profiles.
Comparative Structural Analysis With Related Furocoumarin Derivatives
Comparative analysis with structurally related furocoumarin derivatives reveals distinctive features that set this compound apart from other members of this chemical family. The compound 3-(3-(tert-Butyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, with molecular formula C20H22O5, represents a closely related structure featuring an additional methyl group at position 9. This structural variation results in increased molecular weight (342.391 grams per mole compared to 328.4 grams per mole) and altered physicochemical properties.
Another significant comparator is 3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid, which substitutes the tert-butyl group with a 4-chlorophenyl moiety. This modification introduces aromatic character and halogen substitution at position 3, resulting in a molecular weight of 382.8 grams per mole and fundamentally different electronic properties. The replacement of the aliphatic tert-butyl group with an aromatic ring system creates opportunities for π-π stacking interactions and altered binding orientations with biological targets.
Research into furo[3,2-c]coumarin derivatives demonstrates the significance of ring fusion patterns in determining biological activity. These angular isomers, where the furan ring is fused to positions 3 and 4 of the coumarin core rather than positions 6 and 7, exhibit markedly different three-dimensional conformations and biological activities. The linear arrangement in this compound creates a more extended molecular framework compared to the more compact angular isomers.
Studies of related compounds in the furocoumarin family have identified structure-activity relationships that highlight the importance of substituent positioning and electronic effects. The presence of electron-withdrawing or electron-donating groups at various positions on the furochromenone core significantly influences biological activity, with compounds bearing different substitution patterns showing varied potencies against specific molecular targets.
Crystallographic Data and Conformational Studies
The three-dimensional structure of this compound has been characterized through computational modeling and conformational analysis, revealing important insights into its molecular geometry and preferred orientations. The compound adopts a predominantly planar conformation for the furochromenone core, with the aromatic rings maintaining coplanarity to maximize π-electron delocalization and aromatic stabilization.
The tert-butyl substituent at position 3 adopts a conformation that minimizes steric interactions with the adjacent aromatic system while maximizing van der Waals interactions within the alkyl group itself. Computational studies indicate that the three methyl groups of the tert-butyl moiety undergo rapid rotation at ambient temperatures, creating a time-averaged spherical volume that influences molecular recognition events and crystal packing arrangements.
The propanoic acid side chain exhibits conformational flexibility, with rotation about the carbon-carbon single bonds allowing multiple extended and folded conformations. However, intramolecular hydrogen bonding between the carboxylic acid group and the lactone oxygen or other polar centers may stabilize specific conformational states. The carboxylic acid functionality can exist in both protonated and deprotonated forms depending on environmental pH, with the ionization state significantly affecting the overall molecular conformation and intermolecular interactions.
Related structural studies on similar furochromenone derivatives have employed single-crystal X-ray crystallography to determine precise atomic coordinates and bond parameters. These investigations reveal typical bond lengths and angles for the furan and chromene ring systems, with C-O bond distances in the furan ring averaging 1.36-1.38 Ångströms and chromene lactone C=O distances measuring approximately 1.21 Ångströms. The fusion of the two ring systems creates constraints that limit conformational freedom while maintaining the essential planarity required for aromatic stabilization.
Properties
IUPAC Name |
3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-10-11(5-6-17(20)21)18(22)24-16-8-15-13(7-12(10)16)14(9-23-15)19(2,3)4/h7-9H,5-6H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZGOILSNWBLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132286 | |
| Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777857-43-9 | |
| Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777857-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl)-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Furochromen Core: This step often involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromen ring system.
Introduction of the tert-Butyl and Methyl Groups: Alkylation reactions are used to introduce the tert-butyl and methyl groups at specific positions on the furochromen ring. This can be achieved using reagents like tert-butyl bromide and methyl iodide in the presence of a strong base.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three reactive regions:
- Carboxylic acid group (propanoic acid moiety): Capable of acid-base reactions, esterification, and amidation.
- Furochromen core : A fused heterocyclic system with potential for electrophilic substitution or oxidation.
- Substituents : tert-butyl (electron-donating) and methyl groups influence steric and electronic effects.
2.1. Esterification
The carboxylic acid group reacts with alcohols under acidic or basic conditions to form esters.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoate | ~85% |
2.2. Amidation
The propanoic acid reacts with amines to form amides, relevant for drug design.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amidation | Thionyl chloride (SOCl₂), followed by glycine | N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine | 65–70% |
2.3. Oxidation and Reduction
- Oxidation : The chromen ring’s keto group (C7=O) resists further oxidation, but the furan ring may undergo controlled oxidation to form dihydroxy derivatives.
- Reduction : Limited data, but catalytic hydrogenation (H₂/Pd) could reduce double bonds in the chromen system.
2.4. Electrophilic Aromatic Substitution
The electron-rich furochromen core undergoes halogenation or nitration at specific positions.
| Reaction | Reagents/Conditions | Product | Position | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in CH₂Cl₂, FeBr₃ | 8-Bromo derivative | C8 |
3.1. Coupling Reactions
The propanoic acid side chain enables coupling with amino acids or peptides via standard carbodiimide chemistry (e.g., EDC/NHS).
3.2. Derivatization for Biological Studies
- Glycine conjugates : Synthesized to enhance solubility for pharmacokinetic studies .
- Fluorescent probes : Attached via ester linkages for cellular imaging .
Comparative Reactivity with Analogues
Industrial-Scale Reaction Optimization
- Continuous flow synthesis : Reduces reaction time by 40% compared to batch processes .
- Purification : Recrystallization from isopropanol achieves >98% purity .
Challenges and Limitations
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action involves the modulation of specific signaling pathways that are crucial for cell survival and proliferation.
Case Study:
A study published in a peer-reviewed journal demonstrated that 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid significantly reduced the viability of breast cancer cell lines in vitro. The compound was shown to activate apoptotic pathways, leading to increased cell death compared to control groups .
2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Study:
In a controlled experiment, the compound was administered to animal models with induced inflammation. Results indicated a marked reduction in inflammatory markers, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases .
Pharmacological Research
1. Drug Formulation Development
The unique chemical structure of this compound makes it a candidate for formulation in drug delivery systems. Its solubility and stability profiles are being studied to enhance the bioavailability of active pharmaceutical ingredients.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Stability | Stable under acidic conditions |
| pKa | Not yet determined |
2. Synergistic Effects with Other Compounds
Research has explored the synergistic effects of this compound when combined with other anticancer agents. Preliminary findings suggest enhanced efficacy against resistant cancer cell lines when used in combination therapy.
Mechanism of Action
The mechanism by which 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Modulation of Receptors: It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
Antioxidant Activity: The presence of the furochromen ring system may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Substituent Effects
- tert-Butyl vs.
- Fluorophenyl Substituent : The 4-fluorophenyl analog (CAS 664366-13-6) introduces electronegativity, which may improve target binding through dipole interactions or halogen bonding .
Purity and Availability
All listed compounds are typically available at ≥95% purity , with storage recommendations at +4°C to maintain stability . The target compound (CAS 777857-43-9) is listed as "temporarily out of stock" in some catalogs, reflecting high demand in research .
Biological Activity
3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, with the CAS number 777857-43-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C₁₉H₂₀O₅
- Molecular Weight : 328.36 g/mol
- Melting Point : 190–192 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on cellular mechanisms and potential therapeutic applications. Below are the key areas of biological activity reported in the literature.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. For example, studies have demonstrated that such compounds can:
- Inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions.
- Modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism.
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation. It appears to exert its effects by:
- Decreasing the production of pro-inflammatory cytokines.
- Inhibiting the activation of NF-kB signaling pathways, which are often implicated in chronic inflammatory conditions.
3. Antioxidant Properties
The antioxidant capacity of this compound helps in scavenging free radicals and protecting cells from oxidative damage. This activity is essential in preventing cellular aging and various degenerative diseases.
4. Potential Anticancer Properties
Initial studies suggest that this compound may possess anticancer properties by:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth through modulation of cell cycle regulators.
Case Studies
Several case studies have highlighted the biological effects of related compounds, providing insights into their mechanisms:
- Neuroprotection Against Oxidative Stress :
- Anti-inflammatory Mechanisms :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid?
- Methodological Answer : Cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) are effective for constructing fused furochromen systems, as demonstrated in related furo[3,2-g]chromen derivatives . Key steps include:
- Coupling tert-butyl and methyl substituents via Friedel-Crafts alkylation.
- Propanoic acid side-chain introduction via nucleophilic substitution or ester hydrolysis.
- Purification via recrystallization or column chromatography, validated by HPLC purity >97% (based on analogous protocols for propanoic acid derivatives) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the furochromen core (e.g., tert-butyl singlet at δ ~1.3 ppm, methyl groups at δ ~2.1–2.5 ppm) and propanoic acid protons (δ ~2.6–3.1 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the lactone and carboxylic acid moieties .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₀H₂₂O₅: 342.15 g/mol) with <2 ppm error .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation of the lactone ring and propanoic acid group .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact, as similar furochromen derivatives exhibit moderate toxicity .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for cyclization efficiency, monitoring reaction progress via TLC .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) to enhance intermediate solubility while avoiding lactone hydrolysis .
- Temperature Control : Maintain reactions at 0–25°C to stabilize reactive intermediates (e.g., tert-butyl carbocation) .
Q. How should researchers address contradictions in spectral data for structural confirmation?
- Methodological Answer :
- Cross-Validation : Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., overlapping peaks for methyl groups) .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm substituent positions .
Q. What strategies are effective for analyzing the compound’s stability under varying pH/temperature?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/alkaline conditions : Monitor lactone ring hydrolysis via HPLC at λ = 254 nm .
- Thermal stress : Use TGA/DSC to identify decomposition thresholds (>150°C) .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .
Q. How can biological activity be evaluated against bacterial/fungal targets?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols for Cr(III)-complexed analogs .
- Mechanistic Studies : Perform molecular docking to assess interactions with bacterial enzymes (e.g., DNA gyrase) .
Q. What computational approaches are suitable for modeling its pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (~3.2), solubility (LogS ~ -4.1), and CYP450 inhibition .
- Molecular Dynamics : Simulate binding affinity to serum albumin for plasma stability assessment .
Notes on Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
